Unii-57vab21zlf
Description
UNII-57VAB21ZLF (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its phenyl ring substituted with bromine, chlorine, and a boronic acid functional group. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), 0.78 (WLOGP)
- Solubility: 0.24 mg/mL in water, classified as "soluble"
- Bioavailability score: 0.55 (moderate)
- Synthetic accessibility: 2.07 (indicating moderate complexity in synthesis) .
It is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to its boronic acid moiety. Its pharmacological profile shows high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for CNS-targeted drug development .
Properties
Molecular Formula |
C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ |
|---|---|
Molecular Weight |
1203.48 |
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1 |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Synonyms |
N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Unii-57vab21zlf is produced through the fermentation of Paenibacillus polymyxa. The fermentation broth is subjected to adsorption using resin, followed by desorption with sulfuric acid or acidic ethanol. The resulting solution is concentrated to obtain a saturated solution of polymyxin B sulfate. Crystals are then separated using an organic solvent, filtered, and dried to obtain polymyxin B sulfate .
Industrial Production Methods: Industrial production of polymyxin B1 sulfate involves large-scale fermentation, followed by purification processes such as spray drying or lyophilization to obtain the final product. The use of organic solvents like acetone and diethyl ether for crystallization is common, although care must be taken due to the volatility and potential hazards of these solvents .
Chemical Reactions Analysis
Types of Reactions: Unii-57vab21zlf undergoes various chemical reactions, including:
Reductive Amination: Used to synthesize polymyxin B1 conjugates with polyglutaraldehyde.
Binding with Metal Ions: Forms complexes with divalent metal ions through colorimetric biuret reactions.
Common Reagents and Conditions:
Reductive Amination: Polyglutaraldehyde is used as a reagent under reductive conditions.
Biuret Reaction: Sodium hydroxide and cupric sulfate are used to detect the presence of polymyxin B1.
Major Products:
Polyglutaraldehyde Conjugates: These conjugates exhibit enhanced antimicrobial activity against Gram-negative and Gram-positive bacteria.
Scientific Research Applications
Unii-57vab21zlf has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polymer-antibiotic conjugates for enhanced antimicrobial properties.
Biology: Employed in molecular dynamics simulations to study its interaction with bacterial membranes.
Medicine: Utilized as a last-resort antibiotic for treating infections caused by multi-drug resistant Gram-negative bacteria
Industry: Used in cell culture research to prevent bacterial contamination and as a control in microbicidal concentration assays
Mechanism of Action
Unii-57vab21zlf exerts its effects by binding to the lipid A portion of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts the bacterial cell membrane, leading to increased permeability and leakage of cell contents, ultimately causing bacterial cell death . The interaction involves electrostatic forces between the positively charged diaminobutyric acid residues of polymyxin B1 and the negatively charged phosphate groups of lipid A .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| UNII-57VAB21ZLF | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Suzuki-Miyaura catalysis, CNS drug precursors |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Similar catalytic applications |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 260.28 | 2.43 | 0.18 | Catalysis, agrochemical synthesis |
| (2,4-Dichlorophenyl)boronic acid | C₆H₅BCl₂O₂ | 190.82 | 1.98 | 0.35 | Polymer chemistry, material science |
Key Observations:
Structural Similarity:
- This compound shares a phenyl-boronic acid backbone with halogen substituents. The bromine and chlorine positions differentiate it from analogs like (2,4-dichlorophenyl)boronic acid, which lacks bromine .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher molecular weight (260.28 vs. 235.27) due to additional chlorine atoms, impacting its solubility and reactivity .
Functional Differences:
- Catalytic Efficiency: this compound exhibits superior reactivity in Suzuki-Miyaura reactions compared to (2,4-dichlorophenyl)boronic acid, attributed to bromine's electron-withdrawing effects enhancing electrophilicity .
- Pharmacokinetics: Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound shows blood-brain barrier permeability , making it more relevant in neuropharmacology .
Comparison with Functionally Similar Compounds
Research Findings and Limitations
Advantages of this compound: Versatility: Effective in synthesizing biaryl compounds under mild conditions (75°C, THF/water) . Pharmacological Potential: Demonstrated CNS activity in preclinical models .
Limitations:
- Solubility: Lower aqueous solubility compared to phenylboronic acid limits its use in aqueous-phase reactions.
- Hazard Risks: Brenk alert necessitates stringent safety protocols during handling .
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